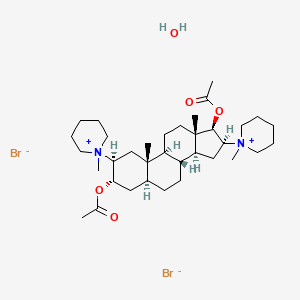
Pancuronium bromide monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pancuronium (bromide hydrate) is a bis-quaternary aminosteroid compound known for its potent neuromuscular blocking activity. It is primarily used as a muscle relaxant during anesthesia and surgical procedures. Pancuronium is a non-depolarizing curare-mimetic muscle relaxant that competitively inhibits the nicotinic acetylcholine receptor at the neuromuscular junction by blocking the binding of acetylcholine .
Preparation Methods
Pancuronium (bromide hydrate) is synthesized through a series of chemical reactions involving the androstane nucleusThe final product is obtained as a dibromide salt .
Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored in tight containers, protected from light and moisture, and maintained at temperatures between 15 and 25 degrees Celsius .
Chemical Reactions Analysis
Pancuronium (bromide hydrate) undergoes various chemical reactions, including:
Oxidation: Pancuronium can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Pancuronium can undergo substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pancuronium (bromide hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of neuromuscular blocking agents.
Biology: Employed in research on neuromuscular transmission and the role of acetylcholine receptors.
Medicine: Utilized as a muscle relaxant during anesthesia and surgical procedures, as well as in the study of neuromuscular disorders.
Industry: Applied in the development of new muscle relaxants and other pharmacological agents
Mechanism of Action
Pancuronium (bromide hydrate) exerts its effects by competitively inhibiting the nicotinic acetylcholine receptor at the neuromuscular junction. This inhibition prevents the binding of acetylcholine, leading to a reduction in the response of the end plate to acetylcholine and resulting in muscle relaxation. The compound has slight vagolytic activity, causing an increase in heart rate, but no ganglioplegic activity .
Comparison with Similar Compounds
Pancuronium (bromide hydrate) is similar to other non-depolarizing neuromuscular blocking agents, such as:
Vecuronium: Similar in structure but has a shorter duration of action.
Rocuronium: Faster onset of action but less potent.
Atracurium: Undergoes Hofmann elimination, making it suitable for patients with renal or hepatic impairment.
Cisatracurium: A stereoisomer of atracurium with fewer side effects.
Pancuronium is unique in its combination of potency, duration of action, and minimal cardiovascular effects compared to other neuromuscular blocking agents .
Properties
CAS No. |
22189-36-2 |
|---|---|
Molecular Formula |
C35H62Br2N2O5 |
Molecular Weight |
750.7 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide;hydrate |
InChI |
InChI=1S/C35H60N2O4.2BrH.H2O/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;;/h26-33H,7-23H2,1-6H3;2*1H;1H2/q+2;;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;;/m0.../s1 |
InChI Key |
KSNRANIFOPUVTD-CVPFSWIZSA-L |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.O.[Br-].[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.O.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















